3,5-Dimethyl-2'-iodo-4-methoxybenzophenone
Overview
Description
3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is an organic compound with the molecular formula C16H15IO2 It is a derivative of benzophenone, characterized by the presence of iodine, methoxy, and dimethyl groups on the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone typically involves the iodination of a precursor benzophenone compound. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzophenone structure. The reaction conditions often require a solvent such as acetic acid and a catalyst to facilitate the iodination process.
Industrial Production Methods: In an industrial setting, the production of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Types of Reactions:
Substitution Reactions: The iodine atom in 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The carbonyl group in the benzophenone structure can be reduced to form alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of substituted benzophenones with various functional groups.
Oxidation: Formation of benzophenone derivatives with aldehyde or carboxylic acid groups.
Reduction: Formation of benzophenone alcohols.
Scientific Research Applications
3,5-Dimethyl-2’-iodo-4-methoxybenzophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the methoxy and dimethyl groups can influence the compound’s electronic properties and reactivity. These interactions can affect various biochemical pathways and molecular processes.
Comparison with Similar Compounds
3,5-Dimethyl-4-methoxybenzophenone: Lacks the iodine atom, resulting in different reactivity and applications.
2-Iodo-4-methoxybenzophenone:
4-Iodo-3,5-dimethylisoxazole: Contains an isoxazole ring instead of the benzophenone structure, leading to distinct chemical behavior.
Uniqueness: 3,5-Dimethyl-2’-iodo-4-methoxybenzophenone is unique due to the combination of iodine, methoxy, and dimethyl groups, which confer specific reactivity and potential applications not shared by its analogs. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Biological Activity
3,5-Dimethyl-2'-iodo-4-methoxybenzophenone (CAS No. 951884-45-0) is a synthetic compound belonging to the benzophenone family, which has garnered attention for its potential biological activities. This article explores its biological properties, including antitumor, antimicrobial, and anti-inflammatory effects, as well as its mechanisms of action and applications in research.
Chemical Structure and Properties
Molecular Formula : C₁₈H₁₈I O₃
Molecular Weight : 368.24 g/mol
The compound features a benzophenone core with methoxy and iodine substituents, influencing its biological interactions and reactivity.
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The iodine atom can participate in halogen bonding, while the methoxy and dimethyl groups modulate the compound's electronic properties. These interactions can influence several biochemical pathways:
- Nucleophilic Substitution : The iodine atom can undergo nucleophilic substitution reactions.
- Oxidation and Reduction : The methoxy group may be oxidized, while the carbonyl group can be reduced under certain conditions.
Antitumor Activity
Recent studies have highlighted the antitumor potential of benzophenone derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Assays
A study evaluated the cytotoxicity of several benzophenone derivatives against five human cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
1 | HL-60 (Leukemia) | 0.48 |
2 | A-549 (Lung Cancer) | 0.82 |
3 | SMMC-7721 (Liver) | 0.26 |
4 | MDA-MB-231 (Breast) | 9.97 |
5 | SW480 (Colon Cancer) | 0.51 |
Key Observations :
- Compounds exhibited strong inhibitory activity across multiple cell lines.
- Mechanistic studies identified potential targets such as AKT1 and CASP3 for therapeutic intervention .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against various bacterial strains, although specific data are still emerging.
Antimicrobial Assay Results
A recent assay assessed the antimicrobial efficacy of this compound against several pathogens:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These results indicate that the compound may serve as a potential lead in antimicrobial drug development .
Anti-inflammatory Activity
In addition to its antitumor and antimicrobial properties, this compound has shown promise in reducing inflammation. Research indicates that it may inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
In Vitro Studies
In vitro assays demonstrated that treatment with this compound significantly reduced the production of inflammatory markers in macrophage cell lines:
Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |
---|---|---|
TNF-α | 150 | 70 |
IL-6 | 200 | 90 |
These findings support the compound's potential application in anti-inflammatory therapies .
Properties
IUPAC Name |
(2-iodophenyl)-(4-methoxy-3,5-dimethylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15IO2/c1-10-8-12(9-11(2)16(10)19-3)15(18)13-6-4-5-7-14(13)17/h4-9H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHGXOGMMGXKDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)C)C(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.